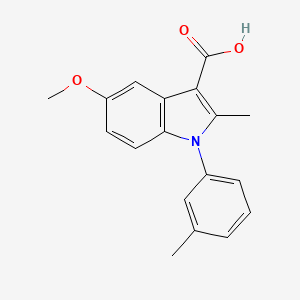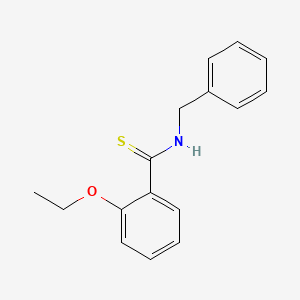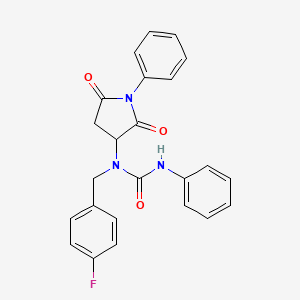![molecular formula C16H14BrN5OS B14945349 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B14945349.png)
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring and the bromophenyl group in its structure contributes to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then reacted with 3-bromophenylacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions, leading to inhibition of microbial growth or cancer cell proliferation . The bromophenyl group enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar compounds include other 1,2,4-triazole derivatives such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol . Compared to these compounds, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide has a unique bromophenyl group that enhances its biological activity and specificity.
Propriétés
Formule moléculaire |
C16H14BrN5OS |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C16H14BrN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23) |
Clé InChI |
WVORRODYAFVZSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-N-{2-[(4-ethylphenyl)carbamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B14945292.png)
![2-{[4-(Tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B14945296.png)
![N-(2,3-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14945307.png)
![Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B14945319.png)
![1-[(3-Bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14945324.png)
![2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14945338.png)
![3-{4-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14945341.png)
![Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B14945346.png)

![2-{5-[2-(morpholin-4-ylcarbonyl)phenoxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B14945353.png)
![Methyl 3-({[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}oxy)benzoate](/img/structure/B14945354.png)
![9-(4-chlorophenyl)-2-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14945369.png)
